REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:23]([NH2:26])([CH3:25])[CH3:24]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:26][CH:23]([CH3:25])[CH3:24])=[O:8])=[CH:9][CH:10]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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|
Quantity
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0.6 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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ClC1=CC=C(C=N1)C(=O)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |